

An In-depth Technical Guide to delta2-Cefadroxil: Chemical Structure and Properties

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Compound of Interest

Compound Name: *delta2-Cefadroxil*

Cat. No.: *B601266*

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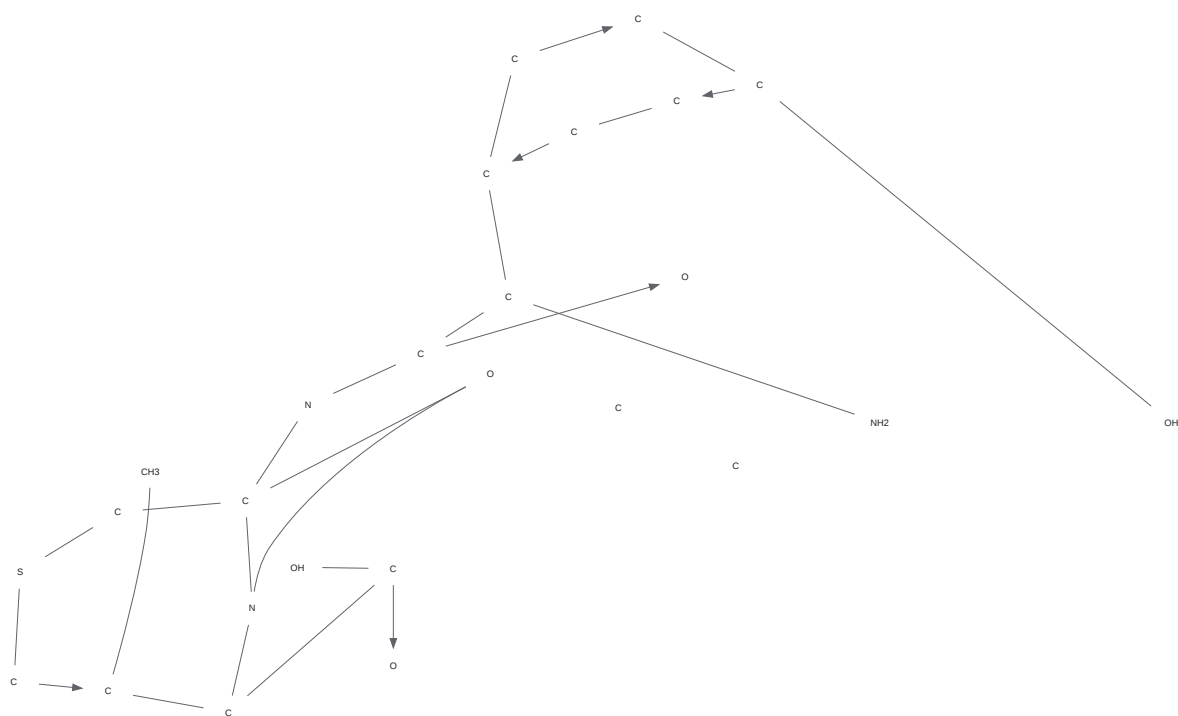
Introduction

delta2-Cefadroxil, systematically named (6R,7R)-7-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, is a known isomer and a significant impurity of the first-generation cephalosporin antibiotic, Cefadroxil.[1][2] As a process-related impurity and potential degradant, the characterization and quantification of **delta2-Cefadroxil** are critical for ensuring the quality, safety, and efficacy of Cefadroxil drug products.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **delta2-Cefadroxil**.

Chemical Structure and Identification

delta2-Cefadroxil is a structural isomer of Cefadroxil, differing in the position of the double bond within the dihydrothiazine ring of the cephem nucleus. In Cefadroxil, the double bond is in the delta-3 position, whereas in **delta2-Cefadroxil**, it is in the delta-2 position. This isomeric shift can impact the molecule's chemical stability and biological activity.

Chemical Structure:



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Caption: Chemical structure of **delta2-Cefadroxil**.

Physicochemical Properties

A summary of the key physicochemical properties of **delta2-Cefadroxil** is presented in the table below. These properties are essential for the development of analytical methods and for understanding its behavior in pharmaceutical formulations.

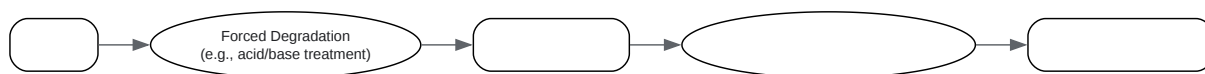
Property	Value	Reference(s)
Chemical Name	(6R,7R)-7-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid	[1]
Synonyms	Cefadroxil USP Related Compound I, delta-3 Cefadroxil Isomer	[1]
CAS Number	147103-94-4	[1]
Molecular Formula	C ₁₆ H ₁₇ N ₃ O ₅ S	[1]
Molecular Weight	363.39 g/mol	[1]

Synthesis and Formation

delta2-Cefadroxil is primarily formed as an impurity during the synthesis of Cefadroxil and can also arise from the degradation of the parent drug.[2] Forced degradation studies of Cefadroxil under various stress conditions (e.g., acid, base, heat) can lead to the formation of the delta-2 isomer.

While specific, detailed synthesis protocols for the exclusive preparation of **delta2-Cefadroxil** are not widely published, its formation can be understood through the general principles of cephalosporin chemistry. The isomerization of the double bond from the delta-3 to the thermodynamically more stable delta-2 position can be facilitated by acidic or basic conditions.

A general workflow for the formation and isolation of **delta2-Cefadroxil** from Cefadroxil is depicted below.



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Caption: General workflow for **delta2-Cefadroxil** formation and isolation.

Experimental Protocols

Protocol 1: Forced Degradation of Cefadroxil

A common method to generate **delta2-Cefadroxil** for use as a reference standard is through the forced degradation of Cefadroxil.

Objective: To induce the formation of degradation products, including **delta2-Cefadroxil**, from the parent Cefadroxil molecule.

Materials:

- Cefadroxil reference standard
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Methanol, HPLC grade
- pH meter
- Heating block or water bath

Procedure:

- **Acid Degradation:** Dissolve a known amount of Cefadroxil in 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 1-4 hours). Neutralize the solution with 0.1 N NaOH.
- **Base Degradation:** Dissolve a known amount of Cefadroxil in 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 30-60 minutes). Neutralize the solution with 0.1 N HCl.
- **Oxidative Degradation:** Dissolve a known amount of Cefadroxil in a solution of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 1-2 hours).
- **Thermal Degradation:** Dissolve a known amount of Cefadroxil in high-purity water. Heat the solution at a controlled temperature (e.g., 80 °C) for a specified period (e.g., 4-8 hours).
- **Analysis:** Analyze the resulting solutions by a suitable stability-indicating HPLC method to identify and quantify the degradation products, including **delta2-Cefadroxil**.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Analysis of delta2-Cefadroxil

A reversed-phase HPLC method is typically employed for the separation and quantification of Cefadroxil and its related substances, including **delta2-Cefadroxil**.

Objective: To separate and quantify **delta2-Cefadroxil** in a sample containing Cefadroxil and other impurities.

Instrumentation and Conditions:

Parameter	Typical Conditions
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A mixture of a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase is a mixture of 0.05 M potassium dihydrogen phosphate (pH adjusted to 5.5) and acetonitrile (96:4 v/v).[4]
Flow Rate	0.7 - 1.5 mL/min[4]
Detection	UV at 230 nm[4]
Injection Volume	10 - 20 µL
Column Temperature	Ambient or controlled (e.g., 25 °C)

Procedure:

- **Standard Preparation:** Prepare a stock solution of **delta2-Cefadroxil** reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standard solutions by diluting the stock solution.
- **Sample Preparation:** Dissolve a known amount of the sample containing Cefadroxil and its impurities in the diluent.
- **Chromatographic Run:** Inject the standard and sample solutions into the HPLC system.
- **Data Analysis:** Identify the peak corresponding to **delta2-Cefadroxil** in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of **delta2-Cefadroxil** using a calibration curve generated from the standard solutions.

Spectroscopic Properties

Detailed spectroscopic data for **delta2-Cefadroxil** is crucial for its unequivocal identification and characterization. While comprehensive public data is limited, typical spectroscopic characteristics can be inferred from the analysis of Cefadroxil and its isomers. Commercial

suppliers of **delta2-Cefadroxil** reference standards provide a Certificate of Analysis that includes spectroscopic data such as ^1H -NMR, Mass Spectrometry, and IR.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of **delta2-Cefadroxil**. The chemical shifts of the protons and carbons in the vicinity of the delta-2 double bond will be significantly different from those in the delta-3 isomer (Cefadroxil).

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the detection and quantification of **delta2-Cefadroxil**. The fragmentation pattern of **delta2-Cefadroxil** in the mass spectrometer will be characteristic of its structure. In electrospray ionization (ESI) positive mode, the protonated molecule $[\text{M}+\text{H}]^+$ would be observed, and subsequent fragmentation would likely involve the cleavage of the β -lactam ring and the side chain.

Biological Activity and Significance

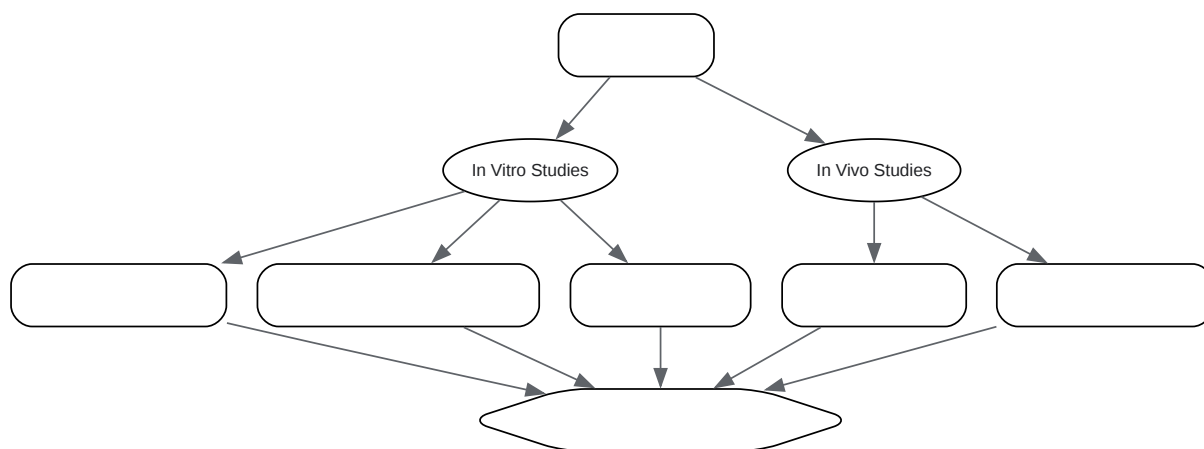
The biological activity of **delta2-Cefadroxil** is not extensively studied. As an impurity, its primary significance lies in its potential to affect the safety and efficacy of the Cefadroxil drug product.[3] Impurities can potentially have their own pharmacological or toxicological effects, or they may compete with the active pharmaceutical ingredient for binding to target proteins. Therefore, regulatory guidelines require the strict control of impurities like **delta2-Cefadroxil** in pharmaceutical formulations.

The mechanism of action of the parent compound, Cefadroxil, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] The structural difference in the cephem nucleus of **delta2-Cefadroxil** may alter its affinity for PBPs, potentially leading to a different antibacterial profile compared to Cefadroxil.

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the public domain regarding signaling pathways that are directly modulated by **delta2-Cefadroxil**. Research in this area would be valuable to fully understand the biological implications of this impurity. The logical relationship

for assessing the biological impact of **delta2-Cefadroxil** would follow a standard toxicological and pharmacological assessment workflow.



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Caption: Logical workflow for assessing the biological impact of **delta2-Cefadroxil**.

Conclusion

delta2-Cefadroxil is a critical impurity of the antibiotic Cefadroxil that requires careful monitoring and control. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, methods of formation, and analytical protocols for its identification and quantification. While specific data on its biological activity and interaction with signaling pathways are limited, the information presented here serves as a valuable resource for researchers, scientists, and drug development professionals working with Cefadroxil and related cephalosporins. Further research into the pharmacological and toxicological profile of **delta2-Cefadroxil** is warranted to fully ensure the safety and efficacy of Cefadroxil-containing pharmaceuticals.

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